molecular formula C18H24N4O B5624786 1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine

1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine

Cat. No. B5624786
M. Wt: 312.4 g/mol
InChI Key: OOQBSTSKNOEJSJ-UHFFFAOYSA-N
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Description

  • 1-Acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine is a compound synthesized in various studies, mainly for its potential biological activities. It is part of a class of chemicals that include piperazine derivatives known for their diverse pharmacological properties.

Synthesis Analysis

  • A synthesis process for similar piperazine derivatives involves a cyclo condensation method using catalysts like SO4^2-/Y2O3 in ethanol. This method was employed in synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally related to the target compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

  • Structural analyses of similar piperazine compounds were conducted using techniques like X-ray crystallography and NMR spectroscopy. For example, 1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine was characterized, revealing intra- and intermolecular hydrogen bonds in its crystal structure (Wang, Liu, & Yan, 2006).

Chemical Reactions and Properties

  • Piperazine derivatives often engage in reactions like cycloadditions and condensations. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020).

Physical Properties Analysis

  • The physical properties of such compounds, including solubility, melting point, and stability, can be inferred from similar piperazine-based derivatives. These properties are crucial in determining the compound's suitability for various applications.

Chemical Properties Analysis

  • The chemical behavior, such as reactivity with other compounds, stability under different conditions, and functional group interactions, can be understood by studying related piperazine compounds. For example, the synthesis and biological activity of novel dimethylpyrazole and piperazine-containing derivatives provide insights into the chemical properties of such compounds (Wang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. Piperazine derivatives are found in a wide range of drugs and can have various mechanisms of action depending on their specific structures and targets .

properties

IUPAC Name

1-[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-4-5-16(10-14(13)2)18-17(11-19-20-18)12-21-6-8-22(9-7-21)15(3)23/h4-5,10-11H,6-9,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQBSTSKNOEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]ethanone

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